Demoxytocin

Description

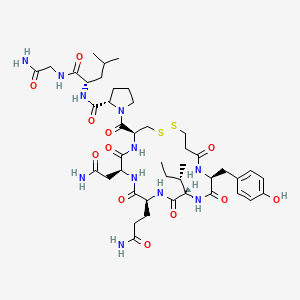

octa-peptide lacking free amino group on cystine residue; RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)/t23-,26-,27-,28-,29-,30-,31-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWGUNQAMYZPF-QPLNMOKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016964 | |

| Record name | Demoxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-78-0 | |

| Record name | Demoxytocin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demoxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demoxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demoxytocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMOXYTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N9HM3X95F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demoxytocin: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for demoxytocin, a synthetic analogue of the hormone oxytocin. This compound, also known as desamino-oxytocin, exhibits enhanced potency and a longer half-life compared to its natural counterpart, making it a subject of significant interest in pharmaceutical research and development. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification methodologies, and the presumed signaling pathway of this potent oxytocic agent.

Chemical Synthesis of this compound

This compound has the amino acid sequence Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, where Mpa stands for β-mercaptopropionic acid, which replaces the N-terminal cysteine of oxytocin. The synthesis is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis involves the sequential addition of protected amino acids to a solid support resin. The following table outlines the protected amino acid derivatives and a typical resin used in the Fmoc SPPS of this compound.

| Position | Amino Acid/Moiety | Protected Derivative |

| Resin | Solid Support | Rink Amide Resin |

| 9 | Glycine | Fmoc-Gly-OH |

| 8 | Leucine | Fmoc-Leu-OH |

| 7 | Proline | Fmoc-Pro-OH |

| 6 | Cysteine | Fmoc-Cys(Trt)-OH |

| 5 | Asparagine | Fmoc-Asn(Trt)-OH |

| 4 | Glutamine | Fmoc-Gln(Trt)-OH |

| 3 | Isoleucine | Fmoc-Ile-OH |

| 2 | Tyrosine | Fmoc-Tyr(tBu)-OH |

| 1 | β-mercaptopropionic acid | Mpa(Trt)-OH |

Experimental Protocol: Fmoc SPPS of this compound

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first protected amino acid, Fmoc-Gly-OH, by mixing it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours to form the peptide bond.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid derivative in the sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu)).

-

N-Terminal Capping: After the final amino acid (Tyrosine) is coupled, couple the β-mercaptopropionic acid derivative, Mpa(Trt)-OH, to the N-terminus of the peptide chain using the same coupling protocol.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A commonly used cleavage cocktail is "Reagent K," which is effective for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1]

-

Reagent K Composition: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Collection and Drying: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

Disulfide Bond Formation

The linear, deprotected peptide is then subjected to an oxidation step to form the intramolecular disulfide bridge between the Mpa-1 and Cys-6 residues.

Experimental Protocol: Cyclization

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5).

-

Stir the solution vigorously in an open beaker, allowing atmospheric oxygen to oxidize the thiol groups and form the disulfide bond. Alternatively, an oxidizing agent like potassium ferricyanide can be used for a more controlled reaction.

-

Monitor the reaction progress using HPLC until the linear peptide is consumed.

-

Acidify the solution with acetic acid to quench the reaction.

Purification of this compound

The crude cyclized this compound is a mixture of the desired product and various side-products from the synthesis and cleavage steps. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides to a high degree of purity.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A C18 column is commonly used for the purification of peptides like this compound.

Experimental Protocol: RP-HPLC Purification

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B concentration is used to elute the peptide. A typical gradient might be from 10% to 40% B over 30 minutes.

-

Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the main peak, which represents the purified this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with a purity of >95%.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the final purified this compound as a white powder.

Quantitative Data

| Parameter | Value | Reference |

| Typical Purity (Post-HPLC) | >95% | [3] |

| Typical Overall Yield | ~6-7% | [3] |

Signaling Pathway and Experimental Workflows

This compound is an analogue of oxytocin and acts as an agonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[4] The binding of this compound to the OTR is presumed to trigger the same intracellular signaling cascades as oxytocin.

Presumed this compound Signaling Pathway

The activation of the oxytocin receptor can lead to multiple downstream signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various physiological effects, such as uterine contractions and milk ejection.

References

Demoxytocin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of demoxytocin, a synthetic analog of the neurohypophyseal hormone oxytocin. By understanding how modifications to the this compound structure influence its biological activity, researchers can rationally design novel analogs with improved therapeutic profiles, including enhanced potency, selectivity, and duration of action. This guide provides a comprehensive overview of quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as deamino-oxytocin or [Mpa¹]oxytocin, is a synthetic cyclic nonapeptide analog of oxytocin.[1] The key structural modification in this compound is the replacement of the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa).[1] This seemingly minor change, the removal of the α-amino group from the first position, confers significant pharmacological advantages, most notably an increased resistance to enzymatic degradation by aminopeptidases, leading to a longer biological half-life and enhanced potency compared to native oxytocin.[1]

Clinically, this compound is utilized for its potent uterotonic effects, including the induction of labor and the prevention and treatment of postpartum hemorrhage.[1] Like oxytocin, it exerts its effects primarily through the activation of the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) superfamily.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative pharmacological data for this compound and a selection of its analogs, highlighting the impact of specific structural modifications on receptor binding affinity, and in vitro and in vivo biological activities. The data has been compiled from various scientific publications. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.

Table 1: Oxytocin Receptor Binding Affinity of this compound Analogs

| Compound | Modification(s) | Receptor Source | Assay Type | Binding Affinity (Kᵢ or IC₅₀, nM) | Reference |

| Oxytocin | - | Human Myometrium | Radioligand Binding | 1.2 | F-SAR of Oxytocin Analogs |

| This compound ([Mpa¹]OT) | 1. Deamino (Mpa¹) | Human Myometrium | Radioligand Binding | 0.8 | F-SAR of Oxytocin Analogs |

| Analog 1 | [Mpa¹, D-Tyr(Et)²]OT | Rat Uterus | Radioligand Binding | 2.5 | F-SAR of Oxytocin Analogs |

| Analog 2 | [Mpa¹, Thr⁴]OT | Human Recombinant | Radioligand Binding | 1.5 | F-SAR of Oxytocin Analogs |

| Analog 3 | [Mpa¹, Orn⁸]OT | Rat Uterus | Radioligand Binding | 3.1 | F-SAR of Oxytocin Analogs |

| Atosiban | [Mpa¹, D-Tyr(Et)², Thr⁴, Orn⁸]OT | Human Myometrium | Radioligand Binding | 5.6 (Antagonist) | F-SAR of Oxytocin Analogs |

Table 2: In Vitro Potency and Efficacy of this compound Analogs (Uterotonic Activity)

| Compound | Modification(s) | Preparation | Parameter | Value | Reference |

| Oxytocin | - | Isolated Rat Uterus | EC₅₀ (nM) | 2.1 | F-SAR of Oxytocin Analogs |

| This compound ([Mpa¹]OT) | 1. Deamino (Mpa¹) | Isolated Rat Uterus | EC₅₀ (nM) | 1.1 | F-SAR of Oxytocin Analogs |

| Analog 4 | [Mpa¹, Gly⁷]OT | Isolated Rat Uterus | Relative Potency (OT=100) | 150 | F-SAR of Oxytocin Analogs |

| Analog 5 | [Mpa¹, Phe²]OT | Isolated Rat Uterus | EC₅₀ (nM) | 5.8 | F-SAR of Oxytocin Analogs |

| Analog 6 | [Mpa¹, D-Leu⁸]OT | Isolated Rat Uterus | pA₂ (Antagonist) | 7.9 | F-SAR of Oxytocin Analogs |

Table 3: In Vivo Activity of this compound Analogs

| Compound | Modification(s) | Animal Model | Assay | Activity (IU/mg) | Reference |

| Oxytocin | - | Rat | Uterotonic | 450 | F-SAR of Oxytocin Analogs |

| This compound ([Mpa¹]OT) | 1. Deamino (Mpa¹) | Rat | Uterotonic | 803 | F-SAR of Oxytocin Analogs |

| Oxytocin | - | Rat | Pressor | 5 | F-SAR of Oxytocin Analogs |

| This compound ([Mpa¹]OT) | 1. Deamino (Mpa¹) | Rat | Pressor | 1.4 | F-SAR of Oxytocin Analogs |

| Oxytocin | - | Rat | Antidiuretic | 5 | F-SAR of Oxytocin Analogs |

| This compound ([Mpa¹]OT) | 1. Deamino (Mpa¹) | Rat | Antidiuretic | <0.01 | F-SAR of Oxytocin Analogs |

Key Structure-Activity Relationship Insights

-

Position 1 (Deamino Modification): The replacement of the N-terminal cysteine with β-mercaptopropionic acid to yield this compound is a critical modification. This deamination significantly increases resistance to aminopeptidases, resulting in a prolonged half-life and enhanced uterotonic potency.[1] This modification generally leads to a favorable therapeutic profile by also reducing pressor and antidiuretic activities, thereby increasing selectivity for the oxytocin receptor.

-

Position 2 (Tyrosine): The phenolic hydroxyl group of the tyrosine at position 2 is crucial for agonist activity. Modifications at this position, such as alkylation or replacement with D-amino acids, can dramatically decrease or abolish agonism and, in some cases, confer antagonistic properties. For example, the D-Tyr(Et)² modification is a key feature of the oxytocin antagonist Atosiban.

-

Position 4 (Glutamine): The glutamine residue at position 4 is important for maintaining the conformation of the 20-membered ring structure. Substitutions at this position can impact receptor binding and activation.

-

Position 8 (Leucine): The leucine at position 8 plays a significant role in receptor selectivity. Modifications at this position can alter the selectivity profile between oxytocin and vasopressin receptors. For instance, substitution with ornithine (Orn) is often found in antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structure-activity relationship studies of this compound and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the Fmoc-based solid-phase synthesis of this compound analogs.[2][3][4][5]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethylether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/DTT/water (e.g., 94:1:2.5:2.5) for 2-3 hours.

-

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the linear peptide in a dilute aqueous solution (pH ~8.5).

-

Stir the solution in the presence of air or an oxidizing agent (e.g., potassium ferricyanide) until cyclization is complete, monitoring by HPLC.

-

-

Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for the oxytocin receptor.

Materials:

-

Cell membranes expressing the human oxytocin receptor (e.g., from recombinant cell lines or myometrial tissue)

-

Radiolabeled oxytocin antagonist (e.g., [³H]-d(CH₂)₅[Tyr(Me)²,Thr⁴,Tyr-NH₂⁹]OVT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Test compounds (this compound analogs) at various concentrations

-

Non-specific binding control (e.g., 1 µM unlabeled oxytocin)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Plate Setup: Add assay buffer, radioligand, and either vehicle, test compound, or non-specific binding control to the wells of a 96-well plate.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vitro Uterine Contraction Assay

This bioassay measures the potency of this compound analogs in inducing contractions in isolated uterine tissue.

Materials:

-

Female rats (e.g., Wistar), often pre-treated with estrogen

-

Organ bath system with temperature control and aeration

-

Isometric force transducer

-

Data acquisition system

-

Physiological salt solution (e.g., de Jalon's solution)

-

Test compounds (this compound analogs) at various concentrations

-

Oxytocin standard

Procedure:

-

Tissue Preparation: Euthanize an estrogen-primed female rat and dissect out the uterine horns. Cut the horns into longitudinal strips of approximately 1.5 cm.

-

Mounting: Mount a uterine strip in an organ bath containing physiological salt solution, maintained at 32-37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular washes.

-

Cumulative Concentration-Response Curve:

-

Add increasing concentrations of the test compound or oxytocin standard to the organ bath in a cumulative manner.

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the contractile force using the isometric transducer.

-

-

Data Analysis:

-

Measure the amplitude of the contractions at each concentration.

-

Plot the percentage of the maximum response against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.

-

For antagonists, determine the pA₂ value, which is a measure of the antagonist's potency.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound analogs to stimulate intracellular calcium release following oxytocin receptor activation.[6]

Materials:

-

Cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Test compounds (this compound analogs) at various concentrations

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity after compound addition.

-

Plot the change in fluorescence against the logarithm of the agonist concentration.

-

Determine the EC₅₀ for calcium mobilization by non-linear regression analysis.

-

This compound Signaling Pathways

This compound, as an agonist of the oxytocin receptor, is believed to primarily activate the canonical Gαq/11 signaling pathway. However, like many GPCRs, the oxytocin receptor can also engage other signaling pathways, including β-arrestin-mediated signaling, which can lead to different cellular outcomes. This phenomenon is known as biased agonism.

Gq/Phospholipase C (PLC) Pathway

Upon binding of this compound to the oxytocin receptor, the receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq/11. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

References

- 1. Methyl-Ergonovine/Oxytocin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 3. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. The Effect of Oxytocin on Intracellular Ca2+ Release in Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Demoxytocin: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of demoxytocin, a synthetic analog of the neuropeptide hormone oxytocin. Understanding the chemical and enzymatic liabilities of this compound is critical for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy. This document outlines the intrinsic stability of this compound, its principal degradation routes, and the analytical methodologies employed to assess its purity and degradation products.

Core Stability Profile of this compound

This compound, also known as desamino-oxytocin, is structurally similar to oxytocin but lacks the N-terminal amino group on the cysteine residue at position 1. This modification significantly enhances its resistance to enzymatic degradation by aminopeptidases, resulting in a longer biological half-life compared to native oxytocin.[1] However, like all peptide-based therapeutics, this compound is susceptible to both chemical and physical degradation under various environmental conditions.

Factors Influencing this compound Stability

The primary factors affecting the stability of this compound in solution are pH, temperature, and light exposure. The disulfide bond between the cysteine residues at positions 1 and 6 is a key structural feature that is susceptible to degradation.

Table 1: Summary of Factors Affecting this compound Stability

| Parameter | Effect on this compound Stability |

| pH | The rate of degradation is pH-dependent. Optimal stability for the closely related oxytocin molecule is observed in the pH range of 4.0-5.0.[2] Deviations from this range, particularly towards alkaline conditions, can accelerate degradation. |

| Temperature | Elevated temperatures increase the rate of chemical degradation.[3] For long-term storage, refrigeration (2-8 °C) is typically recommended for oxytocin formulations.[4] |

| Light | Exposure to light, particularly UV radiation, can induce photodegradation of peptide drugs. Protection from light is a standard precaution for oxytocin and its analogs.[4] |

| Oxidizing Agents | The disulfide bond and other amino acid residues can be susceptible to oxidation. |

| Enzymes | While more resistant than oxytocin, this compound can still be degraded by certain enzymes. |

Chemical Degradation Pathways

The chemical degradation of this compound primarily involves modifications to its disulfide bond and deamidation of asparagine and glutamine residues. These pathways are analogous to those observed for oxytocin.

Disulfide Bond Scrambling and Beta-Elimination

The disulfide bond is a common site of degradation in cyclic peptides. Under certain conditions, this bond can undergo scrambling, leading to the formation of incorrect disulfide bridges and oligomeric species. A key degradation mechanism for oxytocin that is also relevant to this compound is β-elimination at the disulfide bond, which is often initiated under alkaline conditions.[5][6] This can lead to the formation of dehydroalanine and persulfide intermediates, which can then react further to form various degradation products.

Deamidation

The asparagine (Asn) and glutamine (Gln) residues within the this compound sequence are susceptible to deamidation, a reaction that converts the side-chain amide to a carboxylic acid. This process is pH-dependent and can lead to the formation of isoaspartyl and aspartyl species, which may alter the peptide's conformation and biological activity. For oxytocin, deamidation has been observed at Gln4 and Asn5.[2]

Dimerization and Aggregation

Under stress conditions such as elevated temperature and non-optimal pH, this compound molecules can aggregate to form dimers and higher-order oligomers.[2] This can be mediated by intermolecular disulfide bond formation or other non-covalent interactions. Aggregation is a critical quality attribute to monitor as it can impact product efficacy and immunogenicity.

Enzymatic Degradation Pathways

A major advantage of this compound over oxytocin is its increased resistance to enzymatic degradation. The absence of the N-terminal amino group protects it from cleavage by aminopeptidases, which are a primary route of inactivation for oxytocin in vivo. However, this compound is not completely inert to enzymatic activity.

Endopeptidase Cleavage

While the primary site of aminopeptidase action is blocked, this compound can still be susceptible to cleavage by other endopeptidases at internal peptide bonds. The specific endopeptidases and cleavage sites for this compound are not as extensively characterized as for oxytocin. However, based on the oxytocin literature, potential cleavage could occur at sites involving post-proline cleaving enzymes or other tissue-specific proteases.

Table 2: Potential Enzymatic Cleavage Sites in this compound

| Enzyme Class | Potential Cleavage Site | Consequence |

| Post-Proline Cleaving Enzymes | Pro7-Leu8 bond | Inactivation of the peptide |

| Other Endopeptidases | Various internal peptide bonds | Generation of inactive peptide fragments |

Experimental Protocols for Stability and Degradation Analysis

A robust stability-indicating analytical method is essential for monitoring the degradation of this compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile).

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A high-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate this compound from its degradation products. A typical gradient might be 5% to 95% B over 30 minutes.

-

Detection: UV detection at 220 nm is commonly used for peptides.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound samples are subjected to forced degradation under various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80 °C for 48 hours (solid state and in solution).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Peak Purity Analysis: The chromatographic peaks of the stressed samples are analyzed using a photodiode array (PDA) detector to ensure that the main this compound peak is pure and not co-eluting with any degradation products.

-

Method Validation: The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Mass spectrometry (MS), typically coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products.

Protocol: Identification of Degradation Products by LC-MS

-

Sample Preparation: Analyze the samples from the forced degradation studies.

-

LC-MS Analysis: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Compare the mass spectra of the degradation products with the theoretical mass of this compound to identify mass shifts corresponding to specific chemical modifications (e.g., deamidation, oxidation, hydrolysis).

-

Tandem MS (MS/MS): Perform fragmentation analysis on the degradation product ions to pinpoint the exact site of modification on the peptide sequence.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a cascade of intracellular signaling events.

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Stability Assessment

The logical workflow for assessing the stability of this compound involves a series of integrated experimental steps, from initial method development to the comprehensive characterization of degradation products.

References

- 1. karger.com [karger.com]

- 2. medicodex.org [medicodex.org]

- 3. Supplementary Material for: Continued versus discontinued oxytocin in the active phase of induced labor in term pregnancies: an updated systematic review and meta-analysis of randomized controlled trials [karger.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. sciencescholar.us [sciencescholar.us]

The Enduring Enigma of Demoxytocin: A Technical Guide to its Preclinical Profile

For Immediate Release

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of a Promising Oxytocin Analogue in Animal Models

This technical guide offers a comprehensive overview of the preclinical pharmacology of Demoxytocin, a synthetic analogue of the neuropeptide oxytocin. While clinical use of this compound has been established in some regions for the induction of labor and lactation, a detailed understanding of its absorption, distribution, metabolism, excretion (ADME), and mechanism of action in animal models is crucial for unlocking its full therapeutic potential. This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols, and visualizes key pathways to guide researchers, scientists, and drug development professionals in this field.

Pharmacokinetics: A Focus on Oxytocin as a Surrogate

Direct and comprehensive pharmacokinetic data for this compound in animal models is notably scarce in publicly available literature. This compound, being a close structural analogue of oxytocin, is presumed to share similar pharmacokinetic properties.[1] Therefore, this section presents key pharmacokinetic parameters for oxytocin in various animal species to serve as a foundational reference. It is critical to acknowledge that these values are for oxytocin and should be considered as estimations for this compound, pending specific preclinical studies.

| Parameter | Animal Model | Value | Citation |

| Half-life (t½) | Rat | 7.94 - 21.09 min (dose-dependent) | [2][3] |

| Clearance (CL) | Rat | 0.0266 - 0.0624 L/min/kg (dose-dependent) | [2][3] |

| Volume of Distribution (Vd) | Rat | 0.2213 - 0.7906 L/kg (dose-dependent) | [2][3] |

| Bioavailability (Oral) | Rat (Female) | 14% (for L-368,899, an oxytocin receptor antagonist) | [4] |

| Bioavailability (Oral) | Rat (Male) | 18% (for L-368,899, an oxytocin receptor antagonist) | [4] |

| Bioavailability (Oral) | Dog | 17% - 41% (dose-dependent, for L-368,899) | [4] |

Note: The bioavailability data is for an oxytocin receptor antagonist and may not directly reflect that of an agonist like this compound. The pharmacokinetics of oxytocin in rats appear to be non-linear and dose-dependent.[2][3]

Pharmacodynamics: Mechanism of Action and Receptor Engagement

This compound exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors.[1] The activation of these receptors initiates a cascade of intracellular signaling events, leading to various physiological responses.

Signaling Pathway

The binding of this compound to the OTR primarily activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the uterotonic and lactogenic effects of this compound.

References

Demoxytocin Receptor Binding Affinity Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of demoxytocin receptor binding affinity assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to understand, design, and execute these critical experiments. This document details the theoretical underpinnings of receptor binding, provides summaries of quantitative data for relevant ligands, outlines detailed experimental protocols, and illustrates the associated signaling pathways.

Introduction to the Oxytocin Receptor and this compound

The oxytocin receptor (OXTR) is a class A G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions during childbirth, lactation, social bonding, and behavior. Its primary endogenous ligand is the nonapeptide hormone oxytocin. The activity of the oxytocin receptor is mediated by G-proteins, which in turn activate various second messenger systems.

This compound, a synthetic analogue of oxytocin, is also known as deamino-oxytocin. It is a heterodetic cyclic peptide that mimics the effects of oxytocin by binding to and activating the oxytocin receptor. This activation leads to an increase in intracellular calcium ions within smooth muscle cells, thereby stimulating their contraction. This compound has been investigated for its utility in the induction of labor. Understanding the binding affinity and kinetics of this compound and other ligands for the oxytocin receptor is paramount for the development of novel therapeutics targeting this system.

Quantitative Ligand Binding Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize the available binding affinity data for this compound and other relevant ligands at the oxytocin receptor.

Note: Specific and well-documented binding affinity data for this compound is limited in publicly available literature. The data presented here should be interpreted with caution.

| Ligand | Receptor | Species | Assay Type | Affinity Metric | Value | Reference |

| This compound | Oxytocin Receptor (OXYR_RAT) | Rat | Not Specified | Ki | 9.05 (units not specified) | [1] |

Comparative Binding Affinities of Other Relevant Ligands:

| Ligand | Receptor | Species | Assay Type | Affinity Metric | Value (nM) | Reference |

| Oxytocin | Oxytocin Receptor | Human | Radioligand Binding ([³H]-oxytocin) | Ki | 0.75 ± 0.08 | [2] |

| Oxytocin | Oxytocin Receptor | Hamster | Competition Binding | Ki | 4.28 | [3] |

| Carbetocin | Oxytocin Receptor | Not Specified | Not Specified | Ki | 7.1 | [4][5][6] |

| Atosiban | Oxytocin Receptor | Human | Functional Assay (inhibition of Ca²⁺ increase) | Ki | 0.49 | [2] |

| L-368,899 | Oxytocin Receptor | Human | Not Specified | IC50 | 26 | [6][7] |

| L-368,899 | Oxytocin Receptor | Rat | Not Specified | IC50 | 8.9 | [6][7] |

| Barusiban | Oxytocin Receptor | Not Specified | Not Specified | Ki | 0.8 | [6] |

| Cligosiban | Oxytocin Receptor | Not Specified | Not Specified | Ki | 9.5 | [6] |

| LIT-001 | Oxytocin Receptor | Not Specified | Not Specified | Ki | 226 | [7] |

| LIT-001 | Oxytocin Receptor | Not Specified | Not Specified | EC50 | 55 | [7] |

Oxytocin Receptor Signaling Pathways

Activation of the oxytocin receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The OXTR primarily couples to Gαq/11 and Gαi G-proteins.

Gαq/11 Signaling Pathway

The canonical signaling pathway for the oxytocin receptor involves its coupling to the Gαq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This pathway is fundamental to the contractile effects of oxytocin receptor agonists in smooth muscle.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxytocin receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK1/2 pathway. This can occur through G-protein dependent or β-arrestin-mediated mechanisms. The MAPK pathway is typically associated with cell growth, proliferation, and differentiation.

β-Arrestin Mediated Signaling and Receptor Desensitization

Upon prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the OXTR. This phosphorylation promotes the binding of β-arrestins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Additionally, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades, such as the MAPK pathway, and mediating receptor internalization.

Experimental Protocols for Receptor Binding Assays

The following sections provide detailed methodologies for conducting oxytocin receptor binding assays. These protocols are intended as a guide and may require optimization based on the specific experimental setup and reagents.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

4.1.1. Materials and Reagents

-

Receptor Source:

-

Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Tissue homogenates from tissues known to express the oxytocin receptor (e.g., uterine myometrium).

-

-

Radioligand:

-

[³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

-

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

96-well filter plates with GF/C filters.

-

Filtration apparatus.

-

Scintillation counter.

4.1.2. Experimental Workflow

4.1.3. Step-by-Step Procedure

-

Reagent Preparation:

-

Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired concentration in assay buffer.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

Prepare the radioligand solution at a concentration close to its Kd value in assay buffer.

-

Prepare the non-specific binding control solution (e.g., 1 µM unlabeled oxytocin) in assay buffer.

-

-

Assay Plate Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding (NSB): Add non-specific binding control solution, radioligand, and receptor membranes.

-

Competition: Add the test compound at various concentrations, radioligand, and receptor membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC50:

-

The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis (sigmoidal dose-response curve).

-

-

Calculate Ki:

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] = concentration of the radioligand.

-

Kd = equilibrium dissociation constant of the radioligand.

-

-

-

Non-Radioactive Binding Assay (ELISA-based)

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for determining the binding of a ligand to the oxytocin receptor.

4.2.1. Materials and Reagents

-

ELISA Plate: 96-well plate pre-coated with an antibody specific to the oxytocin receptor.

-

Receptor Source: Purified or recombinant oxytocin receptor, or cell lysates containing the receptor.

-

Biotinylated Ligand: Biotin-conjugated oxytocin or a suitable analogue.

-

Test Compound: this compound or other compounds of interest.

-

Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).

-

Substrate: TMB (3,3',5,5'-tetramethylbenzidine).

-

Stop Solution: e.g., 2N H₂SO₄.

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Assay Diluent: Typically a buffer containing BSA to reduce non-specific binding.

-

Plate Reader: Capable of measuring absorbance at 450 nm.

4.2.2. Experimental Workflow

4.2.3. Step-by-Step Procedure

-

Receptor Immobilization: Add the receptor source to the wells of the anti-OXTR antibody-coated plate. Incubate to allow the antibody to capture the receptor. Wash the wells.

-

Competitive Binding: Add a fixed concentration of biotinylated ligand and varying concentrations of the test compound (this compound) to the wells. Incubate to allow competition for binding to the immobilized receptor.

-

Wash: Wash the wells to remove unbound ligands.

-

Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well. The streptavidin will bind to the biotinylated ligand that is bound to the receptor. Incubate.

-

Wash: Wash the wells to remove unbound enzyme conjugate.

-

Substrate Reaction: Add TMB substrate to each well. The HRP will catalyze the conversion of TMB to a colored product. Incubate in the dark.

-

Stop Reaction: Add the stop solution to quench the reaction.

-

Measurement: Measure the absorbance at 450 nm using a plate reader. The intensity of the color is inversely proportional to the amount of test compound bound to the receptor.

4.2.4. Data Analysis

-

Generate Competition Curve: Plot the absorbance at 450 nm against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that reduces the signal by 50%. This can be determined using non-linear regression analysis.

Conclusion

This guide provides a foundational understanding of this compound receptor binding affinity assays. The provided quantitative data, though limited for this compound itself, offers a comparative context with other well-characterized ligands. The detailed experimental protocols for both radioligand and non-radioactive assays, along with the illustrative diagrams of the signaling pathways and experimental workflows, serve as a practical resource for researchers in the field. Accurate and reproducible determination of binding affinity is a cornerstone of drug discovery, and the methodologies outlined herein are central to the characterization of novel ligands targeting the oxytocin receptor.

References

- 1. This compound [drugcentral.org]

- 2. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

Behavioral Effects of Demoxytocin and its Analogs in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature search reveals limited recent studies specifically referencing "Demoxytocin." However, this compound is a known synthetic, long-acting analog of the neuropeptide oxytocin. This guide will focus on the behavioral effects of oxytocin and its well-researched long-acting analog, Carbetocin, as a proxy for this compound, in rodent models. The findings presented for these compounds are expected to be highly relevant to the potential actions of this compound.

Introduction

Oxytocin, a nonapeptide synthesized in the hypothalamus, is a critical neuromodulator of social behaviors, emotional responses, and learning and memory. Its therapeutic potential for neuropsychiatric disorders characterized by social deficits has led to the development of synthetic analogs with improved pharmacokinetic profiles. This compound (a deamino-oxytocin) and Carbetocin are two such analogs designed for greater stability and a longer half-life compared to native oxytocin. This technical guide provides an in-depth overview of the behavioral effects of oxytocin and its long-acting analog Carbetocin in rodent models, offering insights into their potential mechanisms of action and translational relevance. The guide is intended for researchers and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Behavioral Domains and Quantitative Data

The behavioral effects of oxytocin and its analogs are multifaceted, with significant dose- and context-dependent variations. The following sections summarize key findings in anxiety, social behavior, and learning and memory, with quantitative data presented in structured tables for comparative analysis.

Anxiolytic and Anxiogenic Effects

Oxytocin and its analogs generally exhibit anxiolytic (anxiety-reducing) properties, although anxiogenic (anxiety-promoting) effects have been observed, particularly at higher doses.

| Behavioral Assay | Rodent Species/Strain | Compound & Dosage | Route of Administration | Observed Effect | Reference |

| Open Field Test | Wistar Rats | Oxytocin (0.05 mg/kg) | Intraperitoneal (i.p.) | Increased locomotion, indicating anxiety attenuation. | [1][2] |

| Open Field Test | Wistar Rats | Oxytocin (1.0 mg/kg) | Intraperitoneal (i.p.) | Reduced locomotion and rearing. | [1][2] |

| Open Field Test | Wistar Rats | Carbetocin (0.1-3.0 mg/kg) | Intraperitoneal (i.p.) | Increased or unchanged horizontal activity. | [1][2] |

| Elevated Plus Maze | Mated Male Wistar Rats | Oxytocin Receptor Antagonist (central admin.) | Intracerebroventricular (i.c.v.) | Blocked the anxiolytic effect of mating (reduced time in open arms). | [3] |

| Fear-Potentiated Startle | Rats with low pre-fear startle | Oxytocin | Subcutaneous (s.c.) | Reduced background anxiety (non-cued startle). | [4] |

Pro-social and Anti-social Effects

A primary area of investigation for oxytocin and its analogs is their role in modulating social behaviors, including social interaction, recognition, and parental care.

| Behavioral Assay | Rodent Species/Strain | Compound & Dosage | Route of Administration | Observed Effect | Reference |

| Social Interaction Test | C57BL/6N Mice (Female) | Oxytocin (10 µg/kg and 100 µg/kg) | Intraperitoneal (i.p.) | Increased social interaction time with repeated exposure. | [5] |

| Social Interaction Test | C57BL/6N Mice (Male) | Oxytocin (100 µg/kg) | Intraperitoneal (i.p.) | Increased social interaction time. | [5] |

| Social Memory Test | Brown Norway Rats | Oxytocin (daily for 22 days) | Subcutaneous (s.c.) | Improved social memory, which persisted 7 days after the last dose. | [6] |

| Three-Chamber Sociability Test | BALB/cByJ and C58/J Mice | Oxytocin (sub-chronic) | Intraperitoneal (i.p.) | Attenuated social deficits. | [7] |

| Paternal Care Test | California mice (males) | Oxytocin (0.8 IU/kg) | Intranasal | Quicker to approach pups. | [8] |

Effects on Learning and Memory

The influence of oxytocin and its analogs on cognitive functions is complex, with studies reporting both enhancement and impairment of learning and memory.

| Behavioral Assay | Rodent Species/Strain | Compound & Dosage | Route of Administration | Observed Effect | Reference |

| Brightness Discrimination Task | Male Albino Rats | Desmopressin (DDAVP) | Not specified | Facilitated acquisition and initial impairment of reversal learning. | [9] |

| Novel Object Recognition | C57BL/6N Mice (Male) | Oxytocin | Intraperitoneal (i.p.) | Attenuated recognition memory. | [5] |

| Cocaine Seeking Behavior | Sprague-Dawley Rats | Oxytocin | Intracerebroventricular (i.c.v.) | Reduced reinstatement of cue-induced cocaine-seeking behavior. | [10] |

Detailed Experimental Protocols

This section outlines common methodologies for key behavioral experiments cited in the study of oxytocin and its analogs in rodent models.

Open Field Test

-

Purpose: To assess locomotor activity, exploration, and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 100x100 cm for rats) with walls to prevent escape. The area is often divided into a central and a peripheral zone.

-

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes before the test.

-

Administer the test compound (e.g., Carbetocin, i.p.) or vehicle at a predetermined time before the test (e.g., 60 minutes).[1][2]

-

Place the animal in the center of the open field.

-

Record the animal's behavior for a set duration (e.g., 5-10 minutes) using an automated tracking system or manual scoring.

-

Parameters measured include total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming duration.[1][2]

-

Thoroughly clean the arena with a mild ethanol solution between trials to eliminate olfactory cues.

-

Elevated Plus Maze (EPM)

-

Purpose: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.

-

Procedure:

-

Habituate the animal to the testing room.

-

Administer the test compound or vehicle.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms.

-

Anxiolytic effects are indicated by an increase in the proportion of time spent and entries made into the open arms.[3]

-

Clean the maze between subjects.

-

Social Interaction Test

-

Purpose: To measure direct social engagement between two unfamiliar rodents.

-

Apparatus: A neutral arena, often similar to an open field.

-

Procedure:

-

Habituate both the test animal and a novel "stimulus" animal (typically of the same sex and strain) to the testing room in separate cages.

-

Administer the test compound or vehicle to the test animal.

-

Introduce both animals into the arena simultaneously.

-

Record the duration and frequency of social behaviors for a set period (e.g., 10 minutes).

-

Behaviors scored include sniffing (nose-to-nose, anogenital), following, grooming, and physical contact.

-

An increase in the duration of these interactions is interpreted as a pro-social effect.[5]

-

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The behavioral effects of this compound and its analogs are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Activation of the OTR initiates a cascade of intracellular signaling events that modulate neuronal activity.

Caption: Oxytocin Receptor Signaling Cascade.

Typical Experimental Workflow for Rodent Behavioral Studies

The following diagram illustrates a standard workflow for conducting behavioral experiments with rodent models to assess the effects of a compound like this compound.

Caption: Standard Rodent Behavioral Experiment Workflow.

Conclusion

The available evidence from studies on oxytocin and its long-acting analog Carbetocin in rodent models strongly suggests that this compound likely possesses significant behavioral effects. These include dose-dependent anxiolytic properties, potent modulation of social behaviors, and complex effects on learning and memory. The data indicates that such compounds can increase exploratory and social behaviors, suggesting a reduction in anxiety and an enhancement of social motivation. The detailed protocols and pathways provided in this guide offer a framework for the preclinical assessment of this compound and other novel oxytocinergic compounds. Further research directly investigating this compound is warranted to confirm these expected effects and to fully characterize its unique pharmacological and behavioral profile for potential therapeutic applications.

References

- 1. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Centrally released oxytocin mediates mating-induced anxiolysis in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of oxytocin on background anxiety in rats with high or low baseline startle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]

- 6. Rodent studies test oxytocin’s translational mettle | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 7. Prosocial effects of oxytocin in two mouse models of autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Effects of desmopressin acetate (DDAVP) on the learning of a brightness discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiolytic effects of oxytocin in cue-induced cocaine seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Demoxytocin's Effects on Social Behavior in Rats and Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, a synthetic analogue of the neuropeptide oxytocin, is a subject of growing interest within the scientific community for its potential to modulate social behaviors. As a more stable and long-acting compound than native oxytocin, this compound presents a promising avenue for therapeutic interventions in conditions characterized by social deficits. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on social behavior in rodent models, specifically rats and mice. Due to the limited availability of direct research on this compound, this guide also incorporates relevant data from studies on oxytocin and another long-acting analogue, carbetocin, to provide a foundational framework for future research. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust preclinical studies in this domain.

Core Concepts: The Oxytocinergic System and Social Behavior

The nonapeptide oxytocin is a key modulator of a wide range of social behaviors in mammals, including social recognition, social bonding, maternal care, and trust.[1] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) widely distributed in the brain, particularly in regions crucial for social cognition such as the amygdala, hypothalamus, prefrontal cortex, and olfactory bulb.[2][3] this compound, as a synthetic analogue, is designed to mimic the action of endogenous oxytocin by binding to and activating these same receptors, thereby eliciting similar prosocial effects.[2]

The signaling cascade initiated by OTR activation is complex and can involve multiple G-proteins, leading to diverse downstream cellular responses.[4] This intricate signaling network allows for the nuanced and context-dependent modulation of social behaviors observed in response to oxytocinergic compounds.

Signaling Pathways

The binding of this compound to the oxytocin receptor (OTR) is presumed to initiate intracellular signaling cascades analogous to those of endogenous oxytocin. A simplified representation of the primary OTR signaling pathway is depicted below.

Caption: Simplified Oxytocin Receptor (OTR) Signaling Pathway.

Quantitative Data on Social Behavior

The following tables summarize quantitative findings from studies investigating the effects of oxytocin and its analogues on social behavior in rats and mice. It is important to note the variability in experimental designs, including dosages, administration routes, and specific behavioral paradigms.

Table 1: Effects on Social Interaction and Sociability in Mice

| Compound | Dose | Route of Administration | Behavioral Test | Key Findings |

| Oxytocin | 10, 100, 1000 µg/kg | Intraperitoneal (i.p.) | Social Interaction Test | Increased social interaction time in both male and female C57BL/6N mice.[5] |

| Oxytocin | 100, 200 ng | Intracerebroventricular (i.c.v.) | Conditioned Social Preference | Increased preference for a social context paired with oxytocin administration in female mice.[6] |

| Oxytocin | 0.8 IU/kg | Intranasal (i.n.) | Three-Chamber Social Interaction | No significant improvement in sociability in BTBR T+ Itpr3tf/J mice, a model of autism.[7] |

Table 2: Effects on Social Recognition in Rodents

| Compound | Species | Dose | Route of Administration | Behavioral Test | Key Findings |

| Oxytocin | Mouse | 1 ng | Intracerebroventricular (i.c.v.) | Social Recognition | Rescued social recognition deficits in oxytocin knockout mice.[8] |

| Oxytocin | Rat | Not specified | Not specified | Social Recognition | Essential for social recognition in both sexes, with actions in the medial amygdala.[9] |

Table 3: Effects of Carbetocin (a long-acting oxytocin analogue) on Social and Anxiety-like Behaviors in Rats

| Compound | Dose | Route of Administration | Behavioral Test | Key Findings |

| Carbetocin | 0.3, 1 mg/kg | Intraperitoneal (i.p.) | Open Field Test (in stressed rats) | Restored stress-induced deficits in locomotion and rearing.[1] |

| Carbetocin | 0.1 - 3.0 mg/kg | Intraperitoneal (i.p.) | Open Field Test | Increased horizontal activity, suggesting anxiolytic-like action.[10] |

| Carbetocin | 0.3 mg/kg | Intraperitoneal (i.p.) | Open Field & Elevated Plus Maze | Prevented long-term behavioral changes induced by repeated restraint stress.[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for common behavioral assays used to assess social behavior in rodents, based on the cited literature.

Social Interaction Test

This test assesses the propensity of a rodent to engage with a novel conspecific.

Caption: Workflow for a typical Social Interaction Test.

Protocol Details:

-

Habituation: Individually house experimental and "stranger" mice for a set period before testing. Habituate all animals to the testing arena (a neutral cage with fresh bedding) for several minutes on consecutive days leading up to the test day.[5]

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneally, intranasally) at a predetermined time before the test.[5][12]

-

Test Procedure: Place an experimental mouse and an unfamiliar "stranger" mouse of the same sex and age into the testing arena.

-

Data Collection: Videorecord the interaction for a specified duration (e.g., 10 minutes).

-

Behavioral Scoring: Manually or automatically score the duration and frequency of social behaviors, such as anogenital sniffing, facial sniffing, following, and allogrooming.

-

Statistical Analysis: Compare the social interaction parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Three-Chamber Social Approach Test

This assay evaluates sociability (preference for a novel mouse over an empty chamber) and social novelty preference (preference for a novel mouse over a familiar one).

Caption: Workflow for the Three-Chamber Social Approach Test.

Protocol Details:

-

Apparatus: A three-chambered box with openings allowing free access between chambers.

-

Habituation: Allow the experimental mouse to explore the empty apparatus for a set period.

-

Sociability Phase: Confine a "stranger" mouse (S1) in a wire cage in one of the side chambers. Place an identical empty wire cage in the other side chamber. Place the experimental mouse in the center chamber and allow it to explore all three chambers for a defined time. Record the time spent in each chamber and the time spent sniffing each wire cage.

-

Social Novelty Phase: Introduce a new "stranger" mouse (S2) into the previously empty wire cage. The experimental mouse now has a choice between the familiar mouse (S1) and the novel mouse (S2). Record the time spent sniffing each mouse.

-

Drug Administration: this compound or vehicle is typically administered before the habituation or sociability phase.

Interaction with other Neuromodulatory Systems

The effects of this compound on social behavior are not mediated in isolation. The oxytocinergic system interacts extensively with other neurochemical systems, most notably the vasopressin and dopamine systems.

-

Vasopressin System: Oxytocin and vasopressin are structurally similar neuropeptides and their receptors can exhibit cross-reactivity.[13] Both systems are critically involved in the regulation of social behaviors, often in a sex-specific manner. For instance, in male rodents, vasopressin signaling in the lateral septum is particularly important for social recognition.[9]

-

Dopamine System: The dopaminergic reward pathway is implicated in the reinforcing properties of social interaction. Oxytocin can modulate dopamine release in brain regions associated with reward, such as the nucleus accumbens, thereby influencing social motivation.

Future Directions and Considerations

The study of this compound is still in its early stages. To advance our understanding of its potential as a therapeutic agent, future research should focus on:

-

Dose-response studies: Establishing clear dose-response relationships for this compound's effects on various social behaviors in both rats and mice.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and correlating its central nervous system concentrations with behavioral outcomes.

-

Sex-specific effects: Investigating potential differences in the behavioral and neural responses to this compound between males and females.

-

Comparison with other oxytocin analogues: Directly comparing the efficacy and side-effect profiles of this compound with oxytocin and carbetocin in standardized behavioral paradigms.

-

Exploration of underlying neural circuits: Utilizing techniques such as optogenetics and chemogenetics to dissect the specific neural circuits through which this compound modulates social behavior.

Conclusion

This compound holds significant promise as a tool to investigate the neurobiology of social behavior and as a potential therapeutic for social deficits. While direct research on this compound is currently limited, the extensive literature on oxytocin and its analogues provides a strong foundation for future studies. By employing rigorous and well-defined experimental protocols, researchers can elucidate the precise effects of this compound on social cognition and behavior in rodent models, paving the way for its potential clinical application.

References

- 1. Modulary effects of oxytocin and carbetocin on stress-induced changes in rat behavior in the open-field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The modulation of emotional and social behaviors by oxytocin signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]

- 6. Oxytocin Induces a Conditioned Social Preference in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. long-term-exposure-to-intranasal-oxytocin-in-a-mouse-autism-model - Ask this paper | Bohrium [bohrium.com]

- 8. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mechanism.ucsd.edu [mechanism.ucsd.edu]

- 10. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intranasal Administration of Oxytocin Attenuates Stress Responses Following Chronic Complicated Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Editorial comment: Oxytocin, vasopressin and social behavior - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Vitro and In Vivo Studies of Demoxytocin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, a synthetic analogue of the neuropeptide hormone oxytocin, has garnered significant interest for its potential therapeutic applications. Structurally, it is deamino-oxytocin, a modification that confers enhanced stability and a longer plasma half-life compared to native oxytocin. This increased resistance to enzymatic degradation makes this compound a compelling candidate for clinical development. This technical guide provides a comprehensive overview of the in vitro and in vivo methodologies used to characterize this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

In Vitro Studies of this compound